molecular formula C15H19FN2O B2975308 3-Fluoro-N-(3-methylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 2309184-43-6

3-Fluoro-N-(3-methylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No.: B2975308
CAS No.: 2309184-43-6
M. Wt: 262.328
InChI Key: BWJZTJLKSXTGJQ-UHFFFAOYSA-N
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Description

3-Fluoro-N-(3-methylphenyl)-8-azabicyclo[321]octane-8-carboxamide is a complex organic compound that features a fluorine atom, a methylphenyl group, and an azabicyclo octane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-N-(3-methylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multiple steps, starting with the preparation of the azabicyclo[3.2.1]octane core. This can be achieved through cyclization reactions involving suitable precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of high-yield fluorinating agents and efficient catalytic systems to facilitate the necessary chemical transformations .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-N-(3-methylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups onto the aromatic ring .

Scientific Research Applications

3-Fluoro-N-(3-methylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro-N-(3-methylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and the azabicyclo structure play crucial roles in its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific proteins, leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    3-Fluoropyridine: Shares the fluorine atom but has a different core structure.

    N-(3-Fluorophenyl)piperazine: Similar aromatic substitution but different bicyclic structure.

    8-Azabicyclo[3.2.1]octane derivatives: Share the azabicyclo core but differ in substituents

Uniqueness

3-Fluoro-N-(3-methylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide is unique due to its combination of a fluorine atom, a methylphenyl group, and an azabicyclo structure.

Properties

IUPAC Name

3-fluoro-N-(3-methylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O/c1-10-3-2-4-12(7-10)17-15(19)18-13-5-6-14(18)9-11(16)8-13/h2-4,7,11,13-14H,5-6,8-9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWJZTJLKSXTGJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)N2C3CCC2CC(C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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